molecular formula C15H24N4O4 B2604506 2-[4-ethyl-2-(morpholin-4-yl)-6-oxo-1,6-dihydropyrimidin-1-yl]-N-(2-methoxyethyl)acetamide CAS No. 1340883-34-2

2-[4-ethyl-2-(morpholin-4-yl)-6-oxo-1,6-dihydropyrimidin-1-yl]-N-(2-methoxyethyl)acetamide

Cat. No.: B2604506
CAS No.: 1340883-34-2
M. Wt: 324.381
InChI Key: PAXSGCFCTWECOI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[4-ethyl-2-(morpholin-4-yl)-6-oxo-1,6-dihydropyrimidin-1-yl]-N-(2-methoxyethyl)acetamide is a complex organic compound with a unique structure that includes a morpholine ring, a pyrimidine ring, and an acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-ethyl-2-(morpholin-4-yl)-6-oxo-1,6-dihydropyrimidin-1-yl]-N-(2-methoxyethyl)acetamide typically involves multiple steps. One common method involves the reaction of 2-morpholin-4-yl-phenylamine with 2-hydroxy-3-methoxy-5-nitro-benzaldehyde in an ethanol solution under reflux conditions . The resulting intermediate is then further reacted with ethyl acetoacetate and ammonium acetate to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-[4-ethyl-2-(morpholin-4-yl)-6-oxo-1,6-dihydropyrimidin-1-yl]-N-(2-methoxyethyl)acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the morpholine ring or the pyrimidine ring, using reagents such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

2-[4-ethyl-2-(morpholin-4-yl)-6-oxo-1,6-dihydropyrimidin-1-yl]-N-(2-methoxyethyl)acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or enzyme inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[4-ethyl-2-(morpholin-4-yl)-6-oxo-1,6-dihydropyrimidin-1-yl]-N-(2-methoxyethyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to changes in cellular processes. For example, it may bind to a particular enzyme’s active site, blocking its activity and thereby affecting the metabolic pathway it regulates.

Comparison with Similar Compounds

Similar Compounds

  • 2-morpholin-4-yl-phenylamine
  • 2-methoxy-6-[(2-morpholin-4-yl-phenylamino)-methylene]-4-nitro-cyclohexa-2,4-dienone

Uniqueness

2-[4-ethyl-2-(morpholin-4-yl)-6-oxo-1,6-dihydropyrimidin-1-yl]-N-(2-methoxyethyl)acetamide is unique due to its specific combination of functional groups and its potential for diverse applications. Its structure allows for various chemical modifications, making it a versatile compound for research and industrial purposes.

Properties

IUPAC Name

2-(4-ethyl-2-morpholin-4-yl-6-oxopyrimidin-1-yl)-N-(2-methoxyethyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N4O4/c1-3-12-10-14(21)19(11-13(20)16-4-7-22-2)15(17-12)18-5-8-23-9-6-18/h10H,3-9,11H2,1-2H3,(H,16,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAXSGCFCTWECOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=O)N(C(=N1)N2CCOCC2)CC(=O)NCCOC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.